Ethyl 3-bromo-4-chloro-5-methoxybenzoate
Description
Ethyl 3-bromo-4-chloro-5-methoxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at position 3, chlorine (Cl) at position 4, and a methoxy (–OCH₃) group at position 4. The ethyl ester functional group (–COOEt) enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and agrochemical intermediates. Its structural complexity arises from the regioselective placement of electron-withdrawing halogens and an electron-donating methoxy group, which influence reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
ethyl 3-bromo-4-chloro-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCFWIHYXFNMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-chloro-5-methoxybenzoate typically involves the esterification of 3-bromo-4-chloro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-chloro-5-methoxybenzyl alcohol.
Hydrolysis: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
To contextualize Ethyl 3-bromo-4-chloro-5-methoxybenzoate, we analyze structurally related benzoate esters, focusing on substituent patterns, physicochemical properties, and synthetic methodologies.
Substituent Position Isomerism
The positions of halogens and alkoxy groups significantly alter chemical behavior. Key comparisons include:
Key Observations :
- Steric and Electronic Effects : The 3,4,5-substitution pattern in the target compound creates a sterically congested aromatic ring, slowing electrophilic substitution reactions compared to analogs with substituents at positions 2 and 5 .
- Hydrolysis Resistance : The electron-withdrawing Br and Cl at positions 3 and 4 stabilize the ester against hydrolysis compared to compounds with fewer halogens or electron-donating groups (e.g., Ethyl 5-hydroxyindole-2-carboxylate ).
Functional Group Variations
Replacing the methoxy group or halogens alters biological and physicochemical profiles:
- Ethyl 5-chlorothiophene-2-carboxylate : A thiophene core enhances π-stacking interactions, favoring applications in material science over pharmaceuticals.
- Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate : The bulky 2-chloro-4-fluorobenzyloxy group drastically increases molecular weight (~438.7) and lipophilicity, making it more suited for lipid-based drug delivery systems.
Biological Activity
Ethyl 3-bromo-4-chloro-5-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the aromatic ring, which influences its reactivity and interactions with biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : Approximately 251.51 g/mol
- Functional Groups : Bromo (Br), Chloro (Cl), and Methoxy (OCH₃) groups attached to a benzoate structure.
These substituents contribute to the compound's chemical reactivity and biological properties, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. For instance, the compound was evaluated for its effectiveness against human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The half-maximal inhibitory concentration (IC₅₀) values were determined through metabolic assays, indicating a promising potential for development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to interact with specific enzymes or receptors, potentially modulating biochemical pathways critical for cancer progression.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by disrupting normal cellular functions and promoting cell cycle arrest at specific phases, particularly G2/M .
- Reactive Oxygen Species (ROS) Generation : this compound may increase ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The most sensitive cell line exhibited an IC₅₀ value of approximately 15 µM after 72 hours of exposure .
| Cell Line | IC₅₀ (µM) | Treatment Duration |
|---|---|---|
| A549 | 15 | 72 hours |
| HCT116 | 20 | 72 hours |
| K562 | 18 | 72 hours |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated benzoates, which are known for their biological activities. However, its unique combination of bromine, chlorine, and methoxy groups provides distinct properties that enhance its potential as a therapeutic agent.
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Enzyme inhibition, apoptosis induction |
| Ethyl 3-bromo-4-chloro-benzoate | Moderate | Enzyme inhibition |
| Ethyl 5-iodo-4-methoxybenzoate | Low | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
